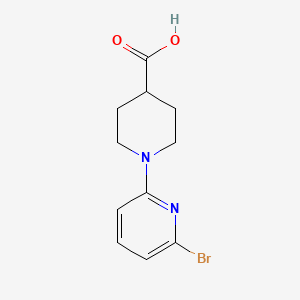

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

CAS No.: 1065484-33-4

Cat. No.: VC3256360

Molecular Formula: C11H13BrN2O2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065484-33-4 |

|---|---|

| Molecular Formula | C11H13BrN2O2 |

| Molecular Weight | 285.14 g/mol |

| IUPAC Name | 1-(6-bromopyridin-2-yl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(13-9)14-6-4-8(5-7-14)11(15)16/h1-3,8H,4-7H2,(H,15,16) |

| Standard InChI Key | CHVSBZDXXCPNKD-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C2=NC(=CC=C2)Br |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC(=CC=C2)Br |

Introduction

Chemical Characteristics and Properties

Chemical Identity and Structure

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is identified by CAS number 1065484-33-4 and possesses a molecular formula of C11H13BrN2O2 with a molecular weight of 285.14 g/mol. The compound's structure consists of a bromine-substituted pyridine ring at position 6, with the pyridine nitrogen at position 2 forming a bond with the nitrogen of a piperidine ring. The piperidine ring contains a carboxylic acid group at position 4, creating a multifunctional molecule with both basic and acidic properties. This structural arrangement creates a molecule with interesting three-dimensional characteristics and multiple reactive sites.

Table 1: Chemical Identity Parameters of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

| Parameter | Value |

|---|---|

| CAS Number | 1065484-33-4 |

| IUPAC Name | 1-(6-bromopyridin-2-yl)piperidine-4-carboxylic acid |

| Molecular Formula | C11H13BrN2O2 |

| Molecular Weight | 285.14 g/mol |

| Standard InChI | InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(13-9)14-6-4-8(5-7-14)11(15)16/h1-3,8H,4-7H2,(H,15,16) |

| Standard InChIKey | CHVSBZDXXCPNKD-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C(=O)O)C2=NC(=CC=C2)Br |

Physical and Chemical Properties

The physical and chemical properties of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid are defined by the presence of three key functional groups: the pyridine ring, the piperidine ring, and the carboxylic acid moiety. The bromine substituent on the pyridine ring influences the compound's electron distribution, polarity, and reactivity. The compound exhibits characteristics typical of carboxylic acids, including acidity and the ability to form salts, esters, and amides. The nitrogen atoms in both the pyridine and piperidine rings contribute to the compound's basicity, allowing for protonation under acidic conditions.

Synthesis and Chemical Reactions

Key Chemical Reactions

1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid can participate in various chemical reactions typical of its constituent functional groups:

Common reagents used in reactions with 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid include bases like sodium hydroxide for hydrolysis and reducing agents such as lithium aluminum hydride for reduction reactions.

Reaction Conditions and Optimization

Optimal reaction conditions for transformations involving 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid depend on the specific reaction being performed. Temperature control is particularly important, as elevated temperatures might be required for some reactions but could lead to decomposition or side reactions in others. The choice of solvent is also critical, with polar aprotic solvents often preferred due to their ability to dissolve the compound while promoting reactivity.

For metal-catalyzed coupling reactions involving the bromine substituent, catalysts such as palladium complexes (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are commonly employed. Notably, copper catalysts, particularly copper(I) oxide at concentrations above 0.02 wt%, have been shown to be effective for similar transformations at temperatures below 80°C .

Biological Activity and Applications

Pharmacological Profile

The biological activity of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid is primarily linked to its interactions with various enzymes and proteins. Though specific pharmacological data is limited in the available literature, compounds with similar structures have shown activity in diverse biological systems. The compound's heterocyclic nature makes it compatible with many biological environments, with the potential to form hydrogen bonds and engage in other non-covalent interactions with biomolecules.

Preliminary studies suggest that compounds with similar structural features can influence cellular processes such as signaling pathways and gene expression. These observations position 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid as a potential lead compound for further pharmacological investigation.

Structure-Activity Relationships

The structure-activity relationships of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid and its analogs can be understood by examining the contributions of its key structural features:

-

The bromine substituent on the pyridine ring affects lipophilicity and can engage in halogen bonding with biological targets.

-

The pyridine-piperidine linkage creates a flexible connection between two nitrogen-containing rings, potentially enabling the molecule to adopt conformations favorable for interacting with specific biological receptors.

-

The carboxylic acid group can form strong ionic interactions with positively charged residues in proteins or serve as a site for further derivatization to enhance biological activity.

Several compounds share structural similarities with 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid, including variations in the position of the bromine atom on the pyridine ring or the replacement of the piperidine ring with other heterocyclic structures. These structural analogs provide valuable insights into how structural modifications might influence biological activity.

Analytical Characterization Techniques

Spectroscopic Methods

Several spectroscopic techniques are employed to characterize 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid and confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the compound's structural arrangement. In the ¹H NMR spectrum, characteristic signals for the pyridine ring protons typically appear in the aromatic region (7-8 ppm), while the piperidine ring protons show signals at higher field (1-4 ppm).

-

Infrared Spectroscopy (FTIR): This technique reveals functional group presence, with characteristic absorption bands for the carboxylic acid (C=O stretch around 1700 cm⁻¹ and O-H stretch around 3000-3500 cm⁻¹) and the carbon-bromine bond (500-750 cm⁻¹).

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The bromine atom creates a distinctive isotope pattern that serves as a useful diagnostic feature.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid:

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination, typically employing reversed-phase conditions with UV detection around 254-280 nm to detect the pyridine chromophore.

-

Thin-Layer Chromatography (TLC): Provides a quick method for monitoring reactions and preliminary purity assessment, typically using silica gel plates with appropriate solvent systems.

-

Gas Chromatography (GC): May be applicable for volatilized derivatives of the compound, providing additional purity information and physical parameters.

Quality Control Parameters

Quality control for 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid involves several critical parameters:

-

Chemical Purity: Typically assessed by HPLC area normalization, with high-quality research samples expected to have >95% purity.

-

Identity Confirmation: Comparison of spectroscopic data (NMR, MS, IR) with reference standards to ensure structural correctness.

-

Moisture Content: Monitored to ensure stability, particularly for compounds intended for biological testing.

-

Residual Solvents: Analysis by gas chromatography to ensure levels of residual synthesis solvents are below acceptable limits.

Table 2: Analytical Quality Control Parameters for 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid

| Parameter | Method | Typical Specification |

|---|---|---|

| Appearance | Visual inspection | White to off-white solid |

| Chemical Purity | HPLC | >95% |

| Identity | ¹H and ¹³C NMR | Conforms to structure |

| Mass Spectroscopy | Molecular ion at m/z 285 | |

| IR Spectroscopy | Characteristic peaks present | |

| Moisture Content | Karl Fischer titration | <0.5% |

| Residual Solvents | Gas Chromatography | ICH limits |

Research Significance and Future Directions

Current Research Status

Current research on 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid appears to be in early exploratory stages, with a focus on understanding its basic chemical properties and potential applications in medicinal chemistry. The compound has garnered attention due to its unique structural features that combine a brominated pyridine ring with a piperidine moiety and a carboxylic acid functional group, making it an interesting candidate for drug development and biochemical research.

Knowledge Gaps

Several knowledge gaps exist in the current understanding of 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid:

-

Detailed mechanistic studies of its chemical reactions, particularly under various catalytic conditions

-

Comprehensive biological screening data to identify specific targets and activities

-

Crystal structure determination to understand its three-dimensional conformation

-

Stability studies under various environmental conditions

-

Structure-activity relationship data comparing its properties to close structural analogs

Addressing these knowledge gaps would significantly enhance the compound's utility in both chemical and biological research contexts.

Future Research Opportunities

Future research on 1-(6-Bromopyridin-2-yl)piperidine-4-carboxylic acid could explore several promising directions:

-

Development of improved synthetic routes, potentially including green chemistry approaches with reduced environmental impact.

-

Comprehensive biological screening to identify specific enzyme or receptor targets.

-

Exploration of the compound as a building block for combinatorial chemistry libraries.

-

Investigation of metal complexation properties, given the presence of multiple potential coordination sites.

-

Development of structure-activity relationship studies through the synthesis and testing of strategic analogs.

-

Exploration of novel formulations to enhance the compound's solubility and bioavailability for potential biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume